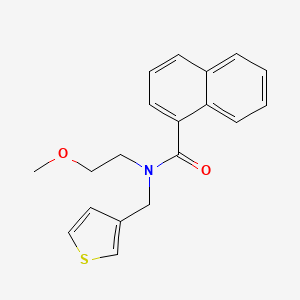

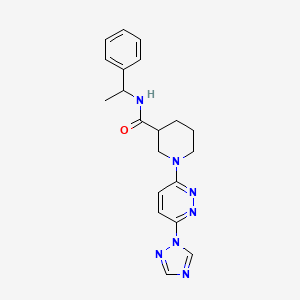

N-(2-甲氧基乙基)-N-(噻吩-3-基甲基)-1-萘甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including halogenated hydrocarbon amination, condensation reactions, and Pd-catalyzed reactions. For instance, Cai Zhi (2010) detailed the preparation of a structurally related molecule through halogenated hydrocarbon amination reaction, demonstrating the complexity and the precision required in synthesizing such compounds (Cai Zhi, 2010). Similarly, T. Hiyama et al. (1990) described a Pd-catalyzed method for synthesizing a precursor of an anti-inflammatory agent, showcasing the utility of palladium catalysis in constructing complex naphthalene derivatives (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Molecular Structure Analysis

The molecular structure of related naphthamide derivatives has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These analyses reveal details about the conformation, bonding, and overall architecture of the molecules. For example, Cemal Koray Özer et al. (2009) characterized N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, showing the importance of crystallography in determining molecular geometry and conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Properties

The chemical behavior of naphthamide derivatives can involve a range of reactions, including electrophilic substitution, nitration, and sulfonation, reflecting the reactive nature of these compounds. K. Clarke et al. (1973) discussed the electrophilic substitution reactions of naphtho[1,2-b]thiophene, indicating the reactivity patterns that might be expected for similar compounds (Clarke, Gregory, & Scrowston, 1973).

科学研究应用

催化应用

对使用碳酸二甲酯对2-萘酚进行催化甲基化的研究突显了这类化学反应在生产类似 naproxen 的药物中间体中的重要性,表明类似化合物可能具有潜在的催化应用(Yadav & Salunke, 2013)。

光学和光物理特性

对聚(3-己基噻吩)的后官能化研究强调了官能团对光学特性的影响,暗示"N-(2-甲氧基乙基)-N-(噻吩-3-基甲基)-1-萘酰胺"的衍生物可能会因其光学和光物理特性而受到探索(Li, Vamvounis, & Holdcroft, 2002)。

生物脱硫

红球菌属对萘硫噻吩进行选择性碳硫键裂解的能力表明了用于处理含硫化合物的脱硫噻吩酰胺的生物修复潜力(Kirimura et al., 2002)。

抗菌应用

对2-(6-甲氧基-2-萘基)丙酰胺衍生物的研究显示出显著的抗菌和抗真菌活性,暗示"N-(2-甲氧基乙基)-N-(噻吩-3-基甲基)-1-萘酰胺"可能具有作为抗菌剂的潜力(Helal et al., 2013)。

抗癌应用

发现萘啶衍生物在黑色素瘤细胞中诱导坏死凋亡,表明这类结构相关化合物在癌症治疗中可能具有应用潜力(Kong et al., 2018)。

属性

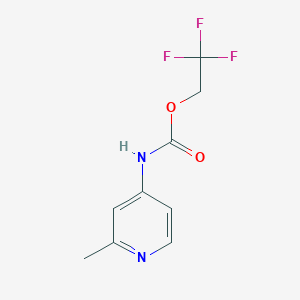

IUPAC Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-22-11-10-20(13-15-9-12-23-14-15)19(21)18-8-4-6-16-5-2-3-7-17(16)18/h2-9,12,14H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHZCIYDECLDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)